4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide, also known as 4CP-8M-TFQ-2QS, is a chemical compound with a wide range of applications in the field of scientific research. It is a colorless, odorless, and water-soluble compound with a molecular formula of C14H8ClF3NOS. This compound has been extensively studied due to its unique properties that make it a useful tool for a variety of scientific experiments.
Scientific Research Applications
Chemical Synthesis and Molecular Properties
One area of research involves the synthesis of complex molecules that contain elements of the structure of "4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide". For instance, studies have explored the condensation reactions involving sulfides and quinoline derivatives, leading to the creation of compounds with potential biological activity or utility in materials science. A study by Croisy-Delcey et al. (1991) discusses the synthesis of 11-aminosubstituted 6,8-dimethyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones, indicating a method that could potentially be applied to similar sulfide and quinoline-based compounds (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).
Photophysical and Electronic Properties
Research also extends into the photophysical and electronic properties of quinoline derivatives, which could inform the development of electronic materials or fluorescent markers. For example, Dawood and Fuchigami (1999) studied the electrolytic partial fluorination of organic compounds, including quinolyl sulfides, to optimize their electronic properties for potential applications in organic electronics (Dawood & Fuchigami, 1999).
Corrosion Inhibition
Another application area is in corrosion inhibition, where derivatives of quinoline sulfides have been investigated for their efficacy in protecting metals from corrosion in acidic media. A study on the inhibiting efficiency of triazole derivatives on mild steel corrosion highlights the potential of quinoline sulfides in similar applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Material Sciences and Organic Electronics
In the realm of material science and organic electronics, quinoline derivatives are studied for their unique electronic and photophysical properties. For instance, the synthesis and characterization of new dichroic dyes based on quinoline derivatives, as reported by Shahab et al. (2015), offer insights into the design of materials with tailored optical properties for applications in displays and sensors (Shahab, Almodarresiyeh, Kumar, & Darroudi, 2015).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NS/c1-10-3-2-4-13-14(17(19,20)21)9-15(22-16(10)13)23-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOIDZSYKCVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.